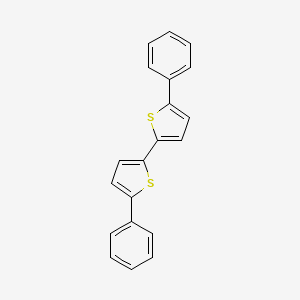

2,2'-Bithiophene, 5,5'-diphenyl-

Description

BenchChem offers high-quality 2,2'-Bithiophene, 5,5'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bithiophene, 5,5'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

83495-30-1 |

|---|---|

Molecular Formula |

C20H14S2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2-phenyl-5-(5-phenylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C20H14S2/c1-3-7-15(8-4-1)17-11-13-19(21-17)20-14-12-18(22-20)16-9-5-2-6-10-16/h1-14H |

InChI Key |

FEHNQAUYPFZIKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Bithiophene, 5,5 Diphenyl and Its Core Structure Analogs

Traditional Coupling Approaches

Traditional methods for synthesizing the 2,2'-bithiophene (B32781) backbone primarily rely on coupling reactions that form carbon-carbon bonds between two thiophene (B33073) units. These approaches are foundational in organic synthesis and are widely used for creating conjugated polymer building blocks.

Transition Metal-Catalyzed Cross-Coupling Reactions (Stille, Suzuki)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between two thiophene rings. The Stille and Suzuki reactions are particularly prominent in this field. wiley.com Both reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, typically using a palladium catalyst. libretexts.orgpsu.edulibretexts.org

The Stille coupling reaction involves the coupling of an organostannane (organotin) compound with an organohalide or pseudohalide. libretexts.orgorganic-chemistry.org For the synthesis of 5,5'-disubstituted-2,2'-bithiophenes, a common strategy involves the coupling of a 5-halothiophene with a 5-(trialkylstannyl)thiophene derivative. The reaction is valued for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. psu.eduorganic-chemistry.org

The Suzuki coupling reaction offers a more environmentally benign alternative by using organoboron compounds (like boronic acids or esters) in place of organostannanes. libretexts.orgorganic-chemistry.org This reaction has become exceedingly popular due to the stability, low toxicity, and commercial availability of the boronic acid reagents. libretexts.org A typical route to 5,5'-diphenyl-2,2'-bithiophene would involve the palladium-catalyzed reaction of 5,5'-dibromo-2,2'-bithiophene (B15582) with phenylboronic acid. ossila.comnih.gov The reactivity of the halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org

Key intermediates like 5,5'-dibromo-2,2'-bithiophene are crucial building blocks for these coupling strategies, enabling the synthesis of various semiconducting materials for applications in organic electronics. ossila.com

Table 1: Comparison of Stille and Suzuki Coupling for Bithiophene Synthesis

| Feature | Stille Coupling | Suzuki Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |

| Key Advantages | Tolerates a wide range of functional groups. psu.edu | Low toxicity of reagents, stable reagents. libretexts.orgorganic-chemistry.org |

| Key Disadvantages | Toxicity and removal of tin byproducts. organic-chemistry.org | Can be sensitive to reaction conditions. |

| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, other Pd(0) or Pd(II) complexes. libretexts.org |

| Common Substrate | 5-Bromo-2,2'-bithiophene google.com | 5,5'-Dibromo-2,2'-bithiophene ossila.com |

Oxidative Coupling Techniques

Oxidative coupling represents another major strategy for synthesizing bithiophenes and their polymers. This approach involves the direct coupling of two C-H bonds from separate thiophene rings, typically using a metal catalyst or a chemical oxidant. While this method can be highly efficient for polymerization, controlling selectivity to form specific dimers like 2,2'-bithiophene can be challenging. Oxidative homocoupling can also occur as an undesired side reaction during other coupling processes like the Stille reaction. psu.eduacs.org

Ring Closure Strategies (e.g., Fiesselmann Reaction)

In contrast to coupling pre-formed rings, ring closure strategies build the thiophene rings themselves from acyclic precursors. wikipedia.org The Fiesselmann thiophene synthesis is a notable and versatile example of this approach, allowing for the creation of highly substituted thiophenes and bithiophenes. wikipedia.orgderpharmachemica.com

The Fiesselmann reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated precursors in the presence of a base. wikipedia.orgresearchgate.net This method is particularly effective for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives. derpharmachemica.com A key advantage of this strategy is its ability to construct complex, functionalized bi- and terthiophene systems in a regiocontrolled manner, which can be difficult to achieve through traditional coupling methods. acs.orgnih.govacs.org

Researchers have successfully developed efficient, multi-step syntheses of substituted 2,2'-bithiophene-5-carboxylic acids and esters using the Fiesselmann reaction as the core ring-forming step. acs.orgnih.govacs.org For instance, the reaction of aryl-substituted acrylonitriles with a leaving group at the C-3 position can yield 3-aminothiophene precursors. nih.gov More advanced applications have utilized borylated ynones in a Fiesselmann condensation to directly access thiophenes bearing both boronate and carboxylate ester groups, providing orthogonal handles for further functionalization. acs.orgcore.ac.uk

Table 2: Examples of Fiesselmann Reaction in Thiophene Synthesis

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| α,β-acetylenic esters, thioglycolic acid | Base | 3-hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.orgderpharmachemica.com |

| 1,3-dicarbonyl compounds, thioglycolic acid methyl ester | Base (e.g., Sodium Ethoxide) | Substituted 2,2'-bithiophene-5-carboxylates | acs.org |

| Ynone trifluoroborate salts, alkylthiols | Base (e.g., t-BuOK) | Thiophene boronates | acs.orgcore.ac.uk |

Advanced and Divergent Synthetic Pathways

Modern synthetic chemistry continues to evolve, offering novel methods for the preparation and functionalization of complex molecules like 5,5'-diphenyl-2,2'-bithiophene. These advanced pathways provide alternative routes that can offer improved efficiency, selectivity, or access to unique structural analogs.

Lithiation-Based Functionalization

Lithiation is a powerful technique for the direct functionalization of aromatic and heteroaromatic rings. sciforum.net For thiophene and bithiophene systems, deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), generates a highly reactive thienyl-lithium intermediate. rroij.com This intermediate can then react with a wide range of electrophiles to introduce new substituents.

The α-protons (adjacent to the sulfur atom) of thiophene are the most acidic and are therefore preferentially removed. In the case of 2,2'-bithiophene, selective lithiation at the 5- and 5'-positions can be achieved, providing a direct route to 5,5'-disubstituted derivatives. nih.gov For example, the reaction of 2,2'-bithiophene with n-BuLi creates 5-lithio-2,2'-bithiophene, which can then be quenched with an appropriate electrophile. nih.gov To synthesize the target molecule, this lithiated intermediate could theoretically be coupled with a phenyl electrophile. Furthermore, the oxidation of 2-thienyllithium (B1198063) is a known method to produce 2,2'-bithiophene itself. rroij.com

High-Pressure Activated Reactions

High-pressure chemistry is an emerging field that can dramatically influence reaction rates and selectivities, particularly for reactions with a negative activation volume, such as cycloadditions. chemistryviews.org While not a common method for synthesizing the final 5,5'-diphenyl-2,2'-bithiophene structure, high-pressure activation is used to create novel thiophene and bithiophene derivatives. nih.govresearchgate.net For example, high pressure (5–14 kbar) has been shown to promote the [3+2]-cycloaddition of thiocarbonyl ylides with alkenes and alkynes, yielding dihydro- and tetrahydrothiophenes with significantly higher yields than thermal activation. chemistryviews.org This technique broadens the scope of accessible thiophene-based structures, including those that are thermally unstable or sterically hindered. chemistryviews.org

Cycloaddition and Dihydroamination Reactions

Cycloaddition reactions offer a powerful tool for the construction of the thiophene rings found in bithiophene systems. The Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent example. libretexts.org In this approach, a diene reacts with a dienophile to form a six-membered ring. While thiophene itself is generally a poor diene in Diels-Alder reactions, substituted thiophenes and thiophene S-oxides can be employed. nih.govfayoum.edu.eg For instance, halogenated thiophene S-oxides, generated in situ, can react with dienophiles like 1,4-naphthoquinones in oxidative cycloaddition reactions to produce bromoanthraquinones, which are precursors to more complex aromatic systems. nih.govresearchgate.net

Another relevant cycloaddition is the [3+2] dipolar cycloaddition, which is effective for creating five-membered heterocyclic rings. libretexts.org This can be applied to the synthesis of functionalized tetrahydrothiophenes, which can then be further modified. researchgate.net Dihydroamination reactions, while less commonly cited for the direct synthesis of the diphenyl-bithiophene core, are part of a broader toolkit of catalytic reactions used to create diverse bithiophene derivatives. researchgate.netnih.gov

Homocoupling of Ethynyl Bithiophene Derivatives

The homocoupling of terminal alkynes, such as 5-ethynyl-2,2'-bithiophene, is a direct and efficient method for synthesizing symmetrical molecules like 1,4-bis(2,2'-bithiophen-5-yl)buta-1,3-diyne. nih.govresearchgate.net This reaction, often carried out using the Glaser-Eglinton-Hay conditions, typically employs a copper(I) catalyst to facilitate the formation of a new carbon-carbon bond between two alkyne units. youtube.com An oxidative environment is necessary for this coupling to proceed. nih.gov

A particularly effective method involves the use of a CuI/[PdCl₂(PPh₃)₂] catalyst system in the presence of ethyl iodide, which has been shown to produce the homocoupled product in very high yields (up to 97%). nih.gov This method is noted for its simplicity and efficiency. The resulting butadiyne-linked bithiophene systems are highly conjugated and have been investigated for their electropolymerization properties. researchgate.net

Synthesis of Key Precursors and Building Blocks

The synthesis of functionalized bithiophene precursors is foundational for building more complex structures like 2,2'-Bithiophene, 5,5'-diphenyl-. Bromination and stannylation are key strategies for activating the bithiophene core for subsequent cross-coupling reactions.

Bromination and Stannylation Strategies for Bithiophene

Bromination of 2,2'-bithiophene is a critical step for introducing reactive sites for further functionalization. The 5 and 5' positions of the bithiophene ring are highly susceptible to electrophilic attack, making direct bromination with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) an effective method for producing 5,5'-dibromo-2,2'-bithiophene. nih.govwikipedia.orgossila.com The reaction conditions can be controlled to achieve selective bromination. For instance, the use of NBS in solvents like chloroform (B151607) and acetic acid is a common procedure. nih.gov The resulting dibrominated bithiophene is a versatile building block for synthesizing a wide array of semiconducting materials through reactions like Suzuki and Stille coupling. ossila.com

Stannylation, the introduction of a trialkyltin group (commonly tributyltin), is another essential strategy for preparing bithiophene synthons. 5,5'-Distannyl-2,2'-bithiophene derivatives are key intermediates for Stille coupling reactions. These are often prepared from the corresponding brominated bithiophenes via metal-halogen exchange followed by reaction with a trialkyltin chloride. A scalable route to 5,5'-distannylated dithienodiborepin (DTDB) derivatives has been developed, highlighting the importance of these synthons as monomers for polymerization. rsc.org

Preparation of Functionalized Bithiophene Synthons

The creation of functionalized bithiophene synthons is crucial for tailoring the properties of the final materials. These synthons are often prepared using cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck couplings.

For example, 5,5'-dibromo-2,2'-bithiophene can be reacted with various arylboronic acids in a Suzuki coupling to introduce phenyl or other aryl groups at the 5 and 5' positions. nih.gov Similarly, Stille coupling reactions involving stannylated bithiophenes and aryl halides are widely used. nih.gov The Vilsmeier-Haack reaction can be used to introduce formyl groups, which can then be converted into other functional groups. nih.gov

Alkoxy-functionalized bithiophenes are of particular interest as they can enhance the performance of organic semiconductors by improving backbone planarity and charge transport properties through intramolecular noncovalent interactions. researchgate.netacs.org Thioalkyl-functionalized bithiophenes have also been developed and show promise in applications like dye-sensitized solar cells due to their nearly planar structures. acs.org The synthesis of these functionalized synthons often starts from simple, commercially available thiophenes and bithiophenes, which are then elaborated through a series of reactions including lithiation, bromination, and coupling. nih.govwikipedia.org

Table of Synthetic Reactions and Products:

| Reaction Type | Starting Material | Reagents/Catalyst | Product | Reference |

| Oxidative Cycloaddition | Brominated Thiophenes, 1,4-Naphthoquinones | meta-chloroperoxybenzoic acid | Bromoanthraquinones | nih.govresearchgate.net |

| Homocoupling | 5-ethynyl-2,2'-bithiophene | CuI/[PdCl₂(PPh₃)₂], Ethyl Iodide | 1,4-bis(2,2'-bithiophen-5-yl)buta-1,3-diyne | nih.govresearchgate.net |

| Bromination | 2,2'-Bithiophene | N-Bromosuccinimide (NBS) | 5,5'-Dibromo-2,2'-bithiophene | nih.govossila.com |

| Suzuki Coupling | 5,5'-Dibromo-2,2'-bithiophene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,2'-Bithiophene, 5,5'-diphenyl- | nih.gov |

| Stille Coupling | 5-(tri-n-butylstannyl)-2,2′-bithiophene, 6-chloronicotinonitrile | Pd catalyst | 6-(2,2′-bithiophen-5-yl)nicotinonitrile | nih.gov |

Chemical Modification and Functionalization of 2,2 Bithiophene, 5,5 Diphenyl Architectures

Terminal Substitution Effects on Molecular Properties

The introduction of different functional groups at the terminal positions of the 5,5'-diphenyl-2,2'-bithiophene backbone significantly influences its molecular characteristics. These substitutions can alter the molecule's electronic structure, solubility, and solid-state packing, which in turn affects its performance in electronic devices.

Influence of Halogenation (e.g., Fluorine, Bromine)

Halogenation, particularly with bromine, is a common and crucial functionalization strategy for 2,2'-bithiophene (B32781) derivatives. The introduction of bromine atoms at the 5,5'-positions of the bithiophene core, for instance, creates a key intermediate for a variety of cross-coupling reactions, such as Suzuki and Stille couplings. ossila.com This allows for the subsequent introduction of a wide range of aryl or other functional groups. 5,5'-Dibromo-2,2'-bithiophene (B15582) is a foundational building block for synthesizing semiconducting small molecules, oligothiophenes, and polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ossila.com

The process of bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as chloroform (B151607). ossila.com The resulting 5,5'-dibromo-2,2'-bithiophene is a solid at room temperature with a melting point between 144-146 °C. ossila.com This derivative serves as a versatile platform for further chemical modifications. For example, it can be copolymerized to create materials like F8T2, which is utilized as a yellow emitter in OLEDs. ossila.com

Impact of Alkyl and Aryl Substituents on Conjugation and Solubility

The attachment of alkyl and aryl groups to the 2,2'-bithiophene, 5,5'-diphenyl- framework has a profound effect on both its electronic conjugation and solubility. Alkyl chains, such as hexyl groups, are often introduced to enhance the solubility of the resulting material, which is a critical factor for solution-based processing of organic electronic devices. ossila.com For instance, 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519) is a derivative with improved solubility due to the presence of the hexyl groups. ossila.com

Aryl substituents, on the other hand, can extend the π-conjugated system of the molecule. This extension generally leads to a red-shift in the absorption and emission spectra, which is desirable for applications in light-emitting and photovoltaic devices. The introduction of phenyl groups at the 5,5'-positions of the 2,2'-bithiophene core, creating 5,5'-diphenyl-2,2'-bithiophene, is a primary example of this strategy. chemspider.com Further extension of this conjugation by adding more aromatic rings, such as in 5,5'-di(4-biphenylyl)-2,2'-bithiophene (B69918), can further tune the electronic properties. sigmaaldrich.com The introduction of these bulky aryl groups also influences the solid-state packing of the molecules, which can affect charge transport properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | C20H28Br2S2 | 492.37 | Enhanced solubility from hexyl groups. ossila.com |

| 5,5'-Di(4-biphenylyl)-2,2'-bithiophene | C32H22S2 | 470.65 | Extended π-conjugation. sigmaaldrich.com |

Electron-Donating and Electron-Withdrawing Group Integration

The integration of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the 5,5'-diphenyl-2,2'-bithiophene scaffold is a powerful method for tuning the molecule's frontier molecular orbital (HOMO and LUMO) energy levels. This, in turn, influences the charge injection and transport properties, as well as the optical characteristics of the material.

An example of an electron-donating group is the diphenylamino group. The compound [2,2'-Bithiophen]-5-amine, N,N-diphenyl- incorporates this functionality. The nitrogen atom's lone pair of electrons can be delocalized into the bithiophene ring system, raising the HOMO level.

Conversely, a formyl group (-CHO), as seen in 2,2'-Bithiophene-5-carbaldehyde, acts as an electron-withdrawing group. This group lowers both the HOMO and LUMO energy levels. The strategic placement of EDGs and EWGs can create donor-acceptor type structures, which are of significant interest for applications in organic photovoltaics due to their ability to facilitate charge separation.

Incorporation of Heteroaromatic Moieties

Expanding the molecular architecture of 5,5'-diphenyl-2,2'-bithiophene by incorporating other heteroaromatic rings can lead to novel materials with tailored properties. This approach can introduce new functionalities, modify the electronic structure, and influence the intermolecular interactions.

Azole Ring Formation (Oxadiazole, Thiadiazole, Triazole)

The incorporation of azole rings, such as oxadiazoles, thiadiazoles, and triazoles, into bithiophene structures is a known strategy to introduce specific electronic characteristics. For example, 1,3,4-oxadiazole (B1194373) derivatives are known for their electron-transporting properties. The synthesis of molecules containing both bithiophene and oxadiazole moieties can lead to materials with bipolar charge transport capabilities or can be used to tune the emission color in OLEDs. While direct examples of the combination of 5,5'-diphenyl-2,2'-bithiophene with these specific azoles are not prevalent in the provided search results, the synthesis of oxadiazole-based pyridine (B92270) derivatives demonstrates the general synthetic accessibility of such hybrid structures. ijpsonline.com The formation of 1,2,3-triazole derivatives of bithiophene has been achieved through cycloaddition reactions, offering another avenue for functionalization. mdpi.com

Pyridine, Bipyridine, and Terpyridine Derivatives

The integration of pyridine-based units into the 5,5'-diphenyl-2,2'-bithiophene framework can significantly alter the material's properties. Pyridine is more electron-deficient than benzene (B151609), and its incorporation can lower the LUMO energy level, which is beneficial for electron injection and transport in n-type organic semiconductors.

Strategic Functionalization for Specific Applications

The strategic functionalization of the 2,2'-bithiophene, 5,5'-diphenyl- architecture allows for the fine-tuning of its electronic and physical properties, tailoring it for a variety of advanced applications. By introducing specific functional groups, researchers can enhance characteristics such as charge transport, light absorption, and molecular recognition, leading to the development of novel materials for electronics, catalysis, and sensor technology.

Phosphine (B1218219) and Phosphinato Derivatives

The introduction of phosphine and phosphinato groups to the 2,2'-bithiophene core has been a successful strategy for creating novel ligands for transition metal complexes and for applications in homogeneous stereoselective catalysis. These derivatives are synthesized through methods such as the lithiation of the parent heterocycle followed by reaction with chlorodiphenylphosphine (B86185) (PPh2Cl) or through metal-catalyzed coupling reactions. rsc.org

One notable example is 5,5′-bis(diphenylphosphino)-2,2′-bithiophene , which has been synthesized and characterized. rsc.org X-ray crystallography has revealed that the 2,2′-bithienyl moiety in this compound adopts an s-trans conformation in the solid state. rsc.org These phosphine derivatives are designed to coordinate with metals through the phosphorus atoms, as the thiophene (B33073) sulfur is a poor donor. rsc.org

Another significant derivative is 2,2′,5,5′-tetramethyl-4,4′-bis(diphenylphoshino)-3,3′-bithiophene (tetraMe-BITIOP) , a chiral C2-symmetry chelating ligand. researchgate.net This electron-rich diphosphine has been synthesized in a four-step process starting from 2,5-dimethylthiophene. researchgate.net Its complexes with ruthenium(II) and rhodium(I) have shown excellent performance as catalysts in the homogeneous hydrogenation of various prostereogenic substrates, achieving high enantiomeric excesses. researchgate.net The phosphine oxides of these compounds are key intermediates in their synthesis, which are then reduced to the final phosphine ligands. researchgate.net

The table below summarizes key phosphine derivatives of bithiophenes and their synthetic precursors.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 5,5′-bis(diphenylphosphino)-2,2′-bithiophene | Not Available | C32H24P2S2 | s-trans-conformation in solid state; acts as a ligand for metals. rsc.org |

| diphenyl(2,2′-bithienyl-5-yl)phosphine | 409093-85-2 | C20H15PS2 | A mono-phosphine derivative of 2,2'-bithiophene. chemspider.com |

| 2,2′,5,5′-tetramethyl-4,4′-bis(diphenylphoshino)-3,3′-bithiophene (tetraMe-BITIOP) | Not Available | C36H32P2S2 | Chiral C2-symmetry ligand for stereoselective catalysis. researchgate.net |

Dicyanoethenyl and Carboxylic Acid Functionalization

Functionalization with electron-withdrawing groups like dicyanoethenyl and carboxylic acids is a key strategy for tuning the electronic properties of 2,2'-bithiophene derivatives for applications in organic electronics, particularly in dye-sensitized solar cells (DSSCs).

Carboxylic acid functionalization is crucial for anchoring dyes to the surface of semiconductor metal oxides like titanium dioxide (TiO2). The interaction between 2,2'-bithiophene-5-carboxylic acid and both anatase and rutile TiO2 surfaces has been studied in detail. nih.gov The carboxylic acid group facilitates a strong electronic coupling with the TiO2, enabling efficient electron injection from the photo-excited dye into the semiconductor's conduction band. nih.gov Studies have shown that the adsorption of the molecule onto the TiO2 surface is predominantly in a bidentate fashion. nih.gov This functionalization leads to the appearance of new electronic states in the bandgap of the TiO2. nih.gov

While direct examples of dicyanoethenyl functionalization on 5,5'-diphenyl-2,2'-bithiophene are not extensively detailed in the literature, the synthesis of precursors like 2,2′-Bithiophene-5-carboxaldehyde provides a clear pathway to such derivatives. sigmaaldrich.com This aldehyde can be reacted with malononitrile (B47326) or other active methylene (B1212753) compounds to introduce the dicyanoethenyl group, a well-known electron acceptor. In a related context, pyrimidine-2-carboxylic acid has been explored as an alternative electron-accepting and anchoring group in DSSCs, demonstrating higher conversion efficiencies than the commonly used cyanoacrylic acid. nih.govdiva-portal.org This suggests that the combination of a bithiophene donor with a potent electron-accepting and anchoring group is a promising approach for developing efficient solar cell dyes.

The table below details key compounds related to this functionalization strategy.

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| 2,2'-bithiophene-5-carboxylic acid | Not Available | C9H6O2S2 | Anchoring group for dye-sensitized solar cells. nih.gov |

| 2,2′-Bithiophene-5-carboxaldehyde | 3779-27-9 | C9H6OS2 | Synthetic precursor for dicyanoethenyl functionalization. sigmaaldrich.com |

| 5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde | 58660303 | C27H19NOS2 | A more complex aldehyde precursor for advanced dye synthesis. nih.gov |

| [2,2'-Bithiophene]-5,5'-dicarbaldehyde | 32364-72-0 | C10H6O2S2 | A dialdehyde (B1249045) for the synthesis of symmetrical derivatives. bldpharm.com |

Bridged Systems (e.g., Spirodienone-Bridged Bithiophene)

Creating bridged architectures, such as those involving spiro-linked systems, introduces conformational rigidity and three-dimensional character to the 2,2'-bithiophene framework. This can lead to materials with unique photophysical properties and applications in molecular switching and organic electronics.

A notable example is the 3,3'-bis(spirodienone)-bridged 2,2'-bithiophene . nih.gov This novel building block for redox-active molecular switching materials has been successfully synthesized and characterized. nih.gov The synthesis allows for further functionalization through methods like lithiation and palladium-catalyzed cross-coupling reactions without decomposing the spirodienone skeleton. nih.gov This versatility opens the door to a wide range of derivatives with tailored properties.

Spiro-conjugated frameworks are of significant interest because the rigid spiro junction can fix the spatial arrangement of substituents, which is crucial for the properties of the resulting materials. nih.gov The development of spiro-bridged compounds has led to advancements in materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govresearchgate.net For instance, new spirophenylacridine derivatives have been synthesized through a full bridging strategy, resulting in materials with deep blue emission and high quantum efficiencies in electroluminescent devices. citedrive.comrsc.org These examples highlight the potential of bridged bithiophene systems in the design of next-generation optoelectronic materials.

The table below lists key bridged and spiro compounds related to bithiophenes.

| Compound Name | CAS Number | Molecular Formula | Key Features/Applications |

| 3,3'-bis(spirodienone)-bridged 2,2'-bithiophene | Not Available | Not Specified | Building block for redox-active molecular switching materials. nih.gov |

| 5,5'-Dibromo-2,2'-bithiophene | 4805-22-5 | C8H4Br2S2 | Key intermediate for synthesizing more complex structures via coupling reactions. ossila.com |

| 2,2′-Bithiophene-5,5′-diboronic acid bis(pinacol) ester | 239075-02-6 | C20H28B2O4S2 | Building block for the synthesis of conjugated polymers. sigmaaldrich.com |

Structural Characterization and Crystal Engineering of 2,2 Bithiophene, 5,5 Diphenyl Materials

Conformational Analysis in Solution and Solid State

The conformation of 2,2'-bithiophene (B32781) and its derivatives is primarily defined by the torsional angle between the two thiophene (B33073) rings. This can lead to two principal planar conformations: s-cis and s-trans.

The terms s-cis and s-trans refer to the orientation of the two thiophene rings with respect to the single bond connecting them. In the s-trans conformation, the sulfur atoms of the two rings are on opposite sides of the central C-C bond, leading to a more linear and extended molecular shape. Conversely, in the s-cis conformation, the sulfur atoms are on the same side, resulting in a more compact, C-shaped structure.

For the parent compound, 2,2'-bithiophene, it has been shown to exist as a mixture of cis-like and trans-like planar structures. ossila.com X-ray crystallography studies of 2,2'-bithiophene have revealed that the two rings are coplanar in the solid state. wikipedia.org This planarity is a key feature for enabling effective π-conjugation along the molecular backbone. In the solid state, the 2,2'-bithienyl moiety in a closely related compound, 5,5′-bis(diphenylphosphino)-2,2′-bithiophene, adopts an s-trans conformation. rsc.org This suggests that in the absence of specific intermolecular interactions that might favor the s-cis form, the s-trans conformation is generally more stable for 2,2'-bithiophene derivatives in the crystalline state.

The introduction of substituents at the 5 and 5' positions of the 2,2'-bithiophene core can significantly influence the molecule's planarity and, consequently, its electronic properties. The diphenyl substituents in 2,2'-Bithiophene, 5,5'-diphenyl- play a crucial role in this regard.

The phenyl groups are themselves subject to rotation relative to the thiophene rings to which they are attached. The degree of twisting between the phenyl and thiophene rings is a balance between steric hindrance and the desire for extended π-conjugation. While a fully planar conformation would maximize conjugation, steric clashes between the ortho-hydrogens of the phenyl rings and the hydrogens of the thiophene rings can force a non-planar arrangement.

Microstructure and Morphology Control

The microstructure and morphology of materials based on 2,2'-Bithiophene, 5,5'-diphenyl- are critical for their performance in devices. Control over these aspects is a key area of research in the field of organic electronics. For oligothiophenes, the molecular packing and morphology are known to be influenced by the nature of the end-capping and side-chain substituents. ossila.comossila.com

The introduction of phenyl groups at the ends of the bithiophene core, as in 2,2'-Bithiophene, 5,5'-diphenyl-, can influence the intermolecular interactions and thereby the self-assembly and crystallization behavior. The morphology of thin films, which is particularly relevant for electronic devices, can be controlled by various processing techniques such as solution shearing, zone casting, and solvent vapor annealing. These methods can be used to promote the formation of large, well-ordered crystalline domains with a preferential molecular orientation relative to the substrate.

For instance, the orientation of the long molecular axis relative to the substrate can significantly impact charge transport in thin-film transistors. By carefully selecting the processing conditions, it is possible to tune the morphology from, for example, a random distribution of small crystallites to highly aligned crystalline ribbons, thereby optimizing the electronic performance of the material.

Impact of Side Chains on Crystallinity and Film Ordering

The substitution of side chains onto the core 2,2'-bithiophene structure is a powerful strategy to influence its solid-state properties. The nature, size, and position of these side chains can profoundly affect molecular planarity, intermolecular interactions, and ultimately, the degree of crystallinity and ordering within thin films.

Research into related 5,5'-disubstituted-2,2'-bithiophene systems demonstrates that side-chain design is a critical factor. For instance, the length of alkyl chains attached to pyridinyl groups at the 5,5'-positions of a bithiophene core has a pronounced effect on the molecular planarity and the resulting packing motifs. researchgate.net Similarly, the introduction of hydrophilic glycol-based side chains in place of hydrophobic alkyl chains on polythiophene backbones can alter the solid-state packing, leading to different crystal configurations described as "tilted stack" versus "deflected stack". nih.gov While not possessing the diphenyl groups, these examples underscore the principle that side chains dictate solid-state structure.

In studies of 5,5'-bis-(alkylpyridinyl)-2,2'-bithiophenes, single-crystal X-ray analysis revealed that the aromatic core tends to be nearly planar, with the thiophene rings of the central 2,2'-bithiophene unit adopting an s-trans conformation. researchgate.net The design of side chains also heavily influences solution morphology and solid-state crystallinity. nih.gov For example, attaching hexyl groups at the 4,4'-positions of a 5,5'-dibromo-2,2'-bithiophene (B15582) provides excellent solubility and a well-defined structure that is beneficial when specific conformations or film morphologies are desired. ossila.com

The substitution can also introduce new functionalities. Attaching diphenylphosphino groups at the 5,5' positions creates ligands where the 2,2'-bithienyl moiety adopts an s-trans conformation in the solid state. rsc.org The strategic placement of side chains is crucial; symmetrically placed chains can lead to highly ordered materials with significant π-π and lamellar stacking, whereas asymmetric substitution often results in more amorphous structures. nih.gov

| Side Chain Type/Position | Observed Impact on Bithiophene Core | Reference |

|---|---|---|

| Alkyl chains on pyridinyl groups | Affects molecular planarity and packing motifs. | researchgate.net |

| Hydrophobic alkyl vs. Hydrophilic glycol chains | Alters packing from "tilted stack" to "deflected stack". | nih.gov |

| Symmetric vs. Asymmetric placement | Symmetric chains promote high order (π-π, lamellar stacking); asymmetric placement leads to amorphous structures. | nih.gov |

| Hexyl groups at 4,4' positions | Provides solubility and well-defined conformation for controlling film morphology. | ossila.com |

| Diphenylphosphino groups at 5,5' positions | Results in an s-trans conformation of the bithienyl moiety in the solid state. | rsc.org |

Supramolecular Organization and Controlled Deposition Techniques

The self-assembly of 2,2'-bithiophene, 5,5'-diphenyl- and its derivatives into well-ordered supramolecular structures is key to their function. This organization is governed by non-covalent interactions, such as π-π stacking. The crystal structure of a monomeric model compound for a bithiophene-imide polymer revealed a short π-π stacking distance of 3.43 Å. acs.org

Controlled deposition techniques are essential for translating the desired molecular properties into high-quality films. For 5,5′-Di(4-biphenylyl)-2,2′-bithiophene (BP2T), a close analogue of the target compound, both bulk and nanocrystals have been prepared using solution-grown and improved reprecipitation methods. rsc.org X-ray diffraction (XRD) measurements of the nanocrystals indicated a high degree of crystallinity (81.0%). rsc.org Furthermore, electron diffraction and XRD patterns revealed a specific molecular orientation where the BP2T molecules stood almost upright relative to the crystal's basal plane. rsc.org

The fabrication method directly influences the final film morphology. For instance, nanofiber films of 5,5′-Di(4-biphenylyl)-2,2′-bithiophene have been investigated, with their surface properties quantified. researchgate.net Techniques such as co-evaporation and lamination have been used to create thin films, where Förster energy transfer between different molecular layers can be studied. researchgate.net Laminated films, created by successive depositions of different materials with a spacer layer, allow for precise control over intermolecular distances. researchgate.net

The surface morphology of these films can be characterized by several parameters. For a nanofiber film of BP2T, the following values were determined:

| Parameter | Value | Reference |

|---|---|---|

| Roughness Average (Ra) | 35.717 nm | researchgate.net |

| Root Mean Square Roughness (Rq) | 44.871 nm | researchgate.net |

| Surface Skewness (Rsk) | 0.274 | researchgate.net |

| Surface Kurtosis (Rku) | 2.474 | researchgate.net |

These deposition and characterization techniques are crucial for establishing structure-property relationships, enabling the rational design and fabrication of devices based on 5,5'-diphenyl-2,2'-bithiophene materials.

Computational and Theoretical Investigations of 2,2 Bithiophene, 5,5 Diphenyl Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine the arrangement of electrons and the resulting molecular properties. chemrxiv.org

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.govescholarship.org This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. nih.gov DFT calculations are instrumental in predicting key structural parameters such as bond lengths and the dihedral angles between the thiophene (B33073) rings. whiterose.ac.uk For bithiophene systems, DFT has been shown to reliably predict that the anti-gauche conformation is the most stable. researchgate.net The accuracy of these predictions is generally high, with calculated bond lengths often agreeing with experimental X-ray diffraction data to within a few picometers. nih.gov

The planarity of the bithiophene core is a critical factor influencing the electronic properties of the molecule. The addition of phenyl groups at the 5 and 5' positions can affect this planarity due to steric interactions. researchgate.net Computational studies on related substituted bithiophenes have analyzed the effect of different substituent groups on the bond lengths and dihedral angles of the thiophene rings compared to the unsubstituted molecule. whiterose.ac.uk

Table 1: Representative Theoretical Data for Bithiophene Systems

| Parameter | Method | Value |

|---|---|---|

| Stability Order | DFT | anti-gauche > syn-gauche |

| Inter-ring Torsion Angle | ab initio | Varies with basis set |

This table is illustrative and compiles general findings for bithiophene systems from multiple sources. Specific values for 2,2'-Bithiophene (B32781), 5,5'-diphenyl- would require dedicated calculations.

To understand the properties of a molecule in its electronically excited states, such as those reached after absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is employed. q-chem.comarxiv.org TD-DFT is an extension of DFT that calculates the response of the ground state electron density to a time-varying electric field, allowing for the prediction of electronic transition energies, which correspond to peaks in an absorption spectrum. q-chem.comuci.edu This method has become a popular and cost-effective tool for studying the excited states of many molecules, offering a good balance between accuracy and computational expense. rsc.orgchemrxiv.org

For molecules like 2,2'-Bithiophene, 5,5'-diphenyl-, TD-DFT can be used to simulate their UV-visible absorption spectra. researchgate.net The calculations provide insights into the nature of the electronic transitions, for example, whether they are localized on the bithiophene backbone or involve charge transfer to the phenyl substituents. umich.edu However, it is important to note that the accuracy of TD-DFT can be limited, especially for certain types of excited states like long-range charge-transfer states, where it is known to have significant errors. rsc.orgchemrxiv.org The choice of the approximate exchange-correlation functional is also crucial, as different functionals can yield varying results for excitation energies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these two energy levels is the HOMO-LUMO gap, a crucial parameter that provides an estimate of the molecule's electronic band gap and its chemical reactivity. science.gov

DFT calculations are a primary method for determining the HOMO and LUMO energy levels. umich.edu For conjugated molecules like 2,2'-Bithiophene, 5,5'-diphenyl-, the HOMO-LUMO gap is a critical indicator of its potential performance in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). whiterose.ac.ukacs.org A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and the ability to absorb light at longer wavelengths. umich.edu Theoretical studies show that modifying the structure, such as by adding substituent groups, can effectively tune the HOMO and LUMO levels and, consequently, the band gap. umich.eduresearchgate.net For instance, introducing electron-withdrawing or electron-donating groups can systematically lower or raise the LUMO and HOMO levels, respectively. umich.edu

Table 2: Calculated Electronic Properties for a Generic Bithiophene Derivative

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.18 researchgate.net | Relates to ionization potential and electron-donating ability researchgate.net |

| LUMO Energy | -3.10 researchgate.net | Relates to electron affinity and electron-accepting ability researchgate.net |

Note: The values presented are for a representative bithiopheneimide homopolymer and serve as an example of how these properties are reported. researchgate.net Actual values for 2,2'-Bithiophene, 5,5'-diphenyl- would differ.

Charge Transport Mechanisms Modeling

Understanding how charge carriers (electrons and holes) move through an organic material is crucial for designing efficient electronic devices. Computational modeling plays a vital role in elucidating these charge transport mechanisms at a molecular level. researchgate.netmdpi.com

Charge transport in organic molecular crystals is often described as a "hopping" process, where a charge moves between adjacent molecules. The rate of this hopping can be estimated using Marcus theory. wikipedia.orglibretexts.org This theory explains how the rate of electron transfer depends on the free energy of the reaction and a "reorganization energy," which is the energy required to distort the molecule and its surroundings to accommodate the charge transfer. wiley-vch.de

In crystalline organic materials, the arrangement of molecules is not uniform in all directions, leading to anisotropic charge transport—meaning charge mobility is different along different crystal axes. Marcus-Hush theory is applied to model this phenomenon by calculating hopping rates between neighboring molecules in various directions. nih.gov The theory predicts that the charge transfer rate is highest when the driving force (negative free energy change) equals the reorganization energy. libretexts.org By combining quantum chemical calculations of the necessary parameters with the crystal packing information, it is possible to simulate the directional dependence of charge mobility.

Two key parameters, derived from computational models, govern the charge hopping rate in Marcus theory: the reorganization energy (λ) and the transfer integral (also known as electronic coupling, V). wiley-vch.de

The reorganization energy is the energy cost associated with the geometrical changes in the molecules and the polarization of the surrounding medium upon charge transfer. wiley-vch.deresearchgate.net It has two main components: an inner-sphere contribution from the structural changes of the molecule itself and an outer-sphere contribution from the environment. researchgate.net DFT calculations are commonly used to estimate the inner-sphere reorganization energy.

The transfer integral (V) quantifies the strength of the electronic interaction between the two molecules involved in the hopping event. It depends strongly on the distance and relative orientation of the adjacent molecules. A larger transfer integral leads to a higher probability of charge transfer. This parameter can also be calculated using quantum chemistry methods, often requiring analysis of the molecular orbitals of a pair of molecules.

By calculating these parameters for different pairs of neighboring molecules within the crystal lattice of a material like 2,2'-Bithiophene, 5,5'-diphenyl-, researchers can predict its potential as a semiconductor and identify the pathways for most efficient charge transport. researchgate.net

Incoherent Charge-Hopping Transfer Models

The transport of charge in organic materials like 2,2'-Bithiophene, 5,5'-diphenyl- can be described by different models. When the electronic coupling between adjacent molecules is weaker than the local electron-phonon coupling, an incoherent charge-hopping model is often employed. In this model, charge carriers (holes or electrons) are localized on individual molecules and "hop" from one molecule to the next. This process is thermally activated.

Theoretical investigations into the charge transport properties of related bithiophene compounds have provided insights that are applicable to the 5,5'-diphenyl- derivative. For instance, studies on 5,5′-bis(pyren-2-yl)-2,2′-bithiophene (BPBT) using Marcus-Hush theory at the density functional theory (DFT) level have been conducted to understand its anisotropic charge transport properties. researchgate.net Such studies calculate key parameters like reorganization energy and electronic coupling, which are crucial for determining the charge hopping rate. The planar geometry and delocalized frontier molecular orbitals observed in BPBT suggest favorable molecular stacking for efficient charge transport. researchgate.net

In the context of oligomers, the mechanism of charge transfer can transition from superexchange (a through-bond tunneling process) to a hopping mechanism as the length of the molecular bridge increases. researchgate.net For shorter bridges, charge transfer may occur via a single tunneling event, but for longer systems, a sequential hopping process between localized states on the constituent units (like the thiophene rings) becomes more favorable. researchgate.net The temperature dependence of the charge transfer rate is a key indicator used to distinguish between these mechanisms. A hopping mechanism typically exhibits a stronger temperature dependence. researchgate.net

Kinetic models are often used to simulate the charge transfer dynamics. These models can incorporate rates for various elementary processes, and their predictions can be compared with experimental results, such as the distribution of oxidative damage in DNA oligomers, to validate the underlying charge transport model. nih.gov For bithiophene derivatives, these models would consider the hopping of a charge carrier between the thiophene rings and the phenyl substituents.

Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the adsorption of molecules onto surfaces at an atomistic level. These simulations can provide detailed information about the adsorption process, including the preferred binding sites, adsorption energies, and conformational changes of the molecule upon adsorption. researchgate.netresearchgate.net

While specific MD studies on the adsorption of 2,2'-Bithiophene, 5,5'-diphenyl- were not found, the principles can be inferred from studies on similar systems. For example, MD simulations have been used to study the adsorption of proteins like Bone Morphogenetic Protein-2 (BMP-2) on various surfaces. researchgate.netresearchgate.net These studies reveal how the orientation and conformation of the adsorbing molecule are influenced by the surface properties. researchgate.net

For 2,2'-Bithiophene, 5,5'-diphenyl-, MD simulations could be employed to understand its adsorption affinity on different substrates, which is crucial for its application in organic electronics. The simulations would model the interactions between the bithiophene core, the phenyl groups, and the atoms of the substrate. By calculating the interaction energies, one can predict the strength of the adsorption and the most stable adsorption configurations. These simulations are instrumental in designing materials with optimized interfacial properties for enhanced device performance.

Studies on the interaction of 2,2'-bithiophene-5-carboxylic acid (PT2) with anatase and rutile TiO₂ surfaces have been performed using a combination of experimental techniques, such as photoelectron spectroscopy, and theoretical calculations based on density functional theory (DFT). nih.gov These investigations have shown that the PT2 molecule adsorbs onto the TiO₂ surface, leading to the formation of new electronic states within the band gap of the semiconductor. nih.gov The analysis of the O1s spectrum suggests a bidentate bridging adsorption geometry, where both oxygen atoms of the carboxylic acid group bind to titanium atoms on the surface. nih.gov

Theoretical simulations have further revealed a pinning of the dye's lowest unoccupied molecular orbital (LUMO) level. nih.gov This pinning effect is crucial for efficient electron injection from the photoexcited dye into the conduction band of the TiO₂. The adsorption of the bithiophene derivative introduces new electronic states near the valence band of TiO₂, which can influence the charge recombination processes at the interface. nih.gov Understanding these interactions at a molecular level is essential for the rational design of more efficient dye-sensitized systems.

Spectroscopic Property Predictions

Theoretical calculations are invaluable for interpreting and predicting the vibrational and electronic spectra of molecules like 2,2'-Bithiophene, 5,5'-diphenyl-. Methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to simulate these spectra.

Theoretical analysis of the electronic spectra of radical cations of 2,2'-bithiophene and its longer oligomer, 2,2':5',2''-terthiophene, has been performed using high-level multiconfigurational second-order perturbation theory (CASPT2). scispace.com These calculations have successfully predicted the main absorption bands observed in the experimental spectra of these charged species. scispace.com For the bithiophene cation, the calculations assigned the observed bands to specific electronic transitions. scispace.com

The vibrational structure of electronic spectra can also be analyzed theoretically. For thiophene, theoretical simulations have been used to assign the vibronic transitions observed in the experimental electronic spectrum. researchgate.net Such analyses provide a detailed understanding of the coupling between electronic and vibrational degrees of freedom.

For 2,2'-Bithiophene, 5,5'-diphenyl-, theoretical calculations can predict its UV-Vis absorption spectrum, identifying the energies and intensities of the principal electronic transitions. Similarly, the vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be calculated to provide a theoretical vibrational spectrum that can be compared with experimental data. nih.gov

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a phenomenon often observed in molecules with a significant difference in the dipole moments of their ground and excited states. This effect is frequently linked to intramolecular charge transfer (ICT), where photoexcitation leads to a redistribution of electron density within the molecule.

Studies on donor-acceptor substituted bithiophenes have revealed pronounced solvatochromic effects. For example, 5-dimethylamino-5'-nitro-2,2'-bithiophene exhibits a large positive solvatochromism, with its absorption maximum shifting significantly to longer wavelengths (red-shift) as the solvent polarity increases. uni-stuttgart.de This behavior is indicative of a larger dipole moment in the excited state compared to the ground state, a hallmark of ICT. The solvatochromic shifts in this compound are so substantial that they span almost the entire visible range. uni-stuttgart.de

Theoretical studies on similar donor-acceptor bithiophenes have employed computational methods to understand the solvatochromic behavior. researchgate.net These studies can calculate the dipole moments of the ground and excited states and simulate the absorption spectra in different solvents, providing insights into the nature of the electronic transitions and the extent of ICT. ekb.eg For instance, in a solvatochromic A-π-D-A bithiophene derivative, the larger variation in the fluorescence emission maximum compared to the absorption maximum with solvent polarity suggests that the emission occurs from a state with significant ICT character. ekb.eg DFT calculations for this system showed a more planar geometry in the excited state, which facilitates charge transfer. ekb.eg

While direct studies on the solvatochromism of 2,2'-Bithiophene, 5,5'-diphenyl- are not detailed in the provided context, the presence of the electron-rich bithiophene core and the phenyl substituents suggests that it could exhibit interesting solvatochromic properties, particularly if further substituted with strong donor and acceptor groups. Theoretical investigations could predict the nature and magnitude of these effects.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible electronics, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material used in its active layer. Derivatives of 5,5'-diphenyl-2,2'-bithiophene have demonstrated significant promise in this area due to their excellent semiconducting properties.

The bithiophene core is central to the high charge mobility observed in these compounds. Its structure provides a robust, conjugated π-electron system that serves as an efficient pathway for charge carriers to move through the material. nbinno.com This inherent conductivity is a key reason for its use in conductive polymers. The planarity of the bithiophene unit promotes strong intermolecular π-π stacking, which is a critical factor for achieving high performance in OFETs, as it creates pathways for charge to hop between adjacent molecules.

Research into thiophene-phenylene co-oligomers (TPCOs), such as 5,5′-diphenyl-2,2′-bithiophene (PTTP), has shown that these materials possess competitive charge-carrier mobilities, making them suitable for OFET applications. acs.org The arrangement of molecules in the solid state, or molecular packing, directly influences how efficiently charges can move. The bithiophene core, when appropriately functionalized, can be directed to form highly ordered crystalline structures that maximize these charge transport pathways. For instance, a p-channel semiconductor based on a bithiophene derivative, 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), exhibited a high mobility of 0.39 cm²/Vs. ossila.com

A comparative study of polymers based on 2,2′-bithiophene (PBDTT-2T) and thieno[3,2-b]thiophene (PBDTT-TT) highlighted the influence of the core structure. The polymer incorporating the 2,2'-bithiophene unit displayed a significantly higher hole mobility. researchgate.net

Table 1: Comparison of Hole Mobilities in Bithiophene-Based Polymers

| Polymer | Core Unit | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| PBDTT-2T | 2,2′-Bithiophene | 0.035 |

| PBDTT-TT | Thieno[3,2-b]thiophene | 0.008 |

Data sourced from a comparative study on polymers for OFET applications. researchgate.net

The design of high-performance active layers using 5,5'-diphenyl-2,2'-bithiophene derivatives revolves around the strategic chemical modification of the core structure to control molecular packing and electronic properties. One key principle is the introduction of terminal substituents to the phenyl groups. acs.org A systematic study on PTTP with various terminal groups (such as fluorine, methyl, and trimethylsilyl) revealed that even small changes to the molecular structure can significantly tune the molecular packing and, consequently, the charge transport properties of the resulting crystals. acs.org

Another effective design strategy involves attaching long alkyl side chains. These chains can promote self-assembly into well-ordered structures and enhance environmental stability. ossila.com For example, the high mobility of the DDFTTF semiconductor is partly attributed to the presence of dodecyl side chains, which encourage favorable molecular packing for charge transport. ossila.com The synthesis of a novel azine-based polymer incorporating didodecyl-bithiophene units, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), further illustrates this principle, achieving hole mobilities up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in organic thin-film transistors. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

Materials that can efficiently transport charge and emit light are highly sought after for OLEDs and OLETs. 5,5'-diphenyl-2,2'-bithiophene and its derivatives are particularly promising because they uniquely combine both of these properties. acs.org

The molecular architecture of emitters based on bithiophene is crucial for device performance. One successful approach involves synthesizing molecules where two bithiophene units are separated by a central electron-accepting group, such as 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole. beilstein-journals.org This design creates a structure with ambipolar charge transport characteristics and strong photoluminescence, with quantum yields measured as high as 0.59. beilstein-journals.org

Another architecture involves copolymerizing 5,5'-dibromo-2,2'-bithiophene (B15582) with other aromatic units. For instance, the copolymer F8T2, which is widely used in OLEDs as a yellow emitter, is synthesized from a bithiophene building block. ossila.com Single crystals of PTTP itself are also actively studied for use in OLEDs and OLETs, leveraging their inherent high luminescence and charge mobility. acs.org

Several strategies have been developed to enhance the luminescence of materials based on the 5,5'-diphenyl-2,2'-bithiophene core. A primary method is the chemical modification of the terminal phenyl rings. Research has demonstrated that adding different terminal substituents can alter the photoluminescence quantum yield by approximately two-fold. acs.org This tunability allows for the optimization of light emission efficiency through molecular design.

Incorporating a central electron-accepting unit between two bithiophene moieties not only creates effective emitter architectures but also serves as a luminescence enhancement strategy. These derivatives have been shown to possess luminescence properties that are superior to those of corresponding simple oligothiophenes. beilstein-journals.org

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, bithiophene-based compounds are utilized for their ability to facilitate charge transport and enhance light absorption. They serve as key components in the active layers of OPVs and as sensitizers or co-sensitizers in DSSCs.

In OPVs, a bithiophene-azine polymer (PDDBTA) has been successfully used as an electron donor material. In a preliminary study, solar cells fabricated with this polymer achieved a power conversion efficiency (PCE) of up to 2.18%. rsc.org Another study demonstrated that incorporating a diphenyl-bithiophene-amine derivative into a polymer blend active layer increased the PCE of the device from 8.5% to 10.3%, an improvement attributed to enhanced exciton dissociation and charge transport.

For DSSCs, novel 2,2′-bithiophene-based organic compounds have been designed as co-sensitizers to improve the performance of standard metal-based dyes like N3. nih.gov These bithiophene derivatives feature a Donor-π-Acceptor (D-π-A) structure, where different electron-donating and electron-accepting groups are attached to the bithiophene π-bridge. This design allows for the tuning of the material's light absorption range and energy levels. When used in conjunction with the N3 dye, these co-sensitizers led to a significant increase in device efficiency. The mixed-dye system demonstrated reduced charge recombination and longer electron lifetimes. Under optimal conditions, a remarkable PCE of 7.42% was achieved, compared to the performance of the N3 dye alone. nih.gov

Table 2: Performance of DSSCs with Bithiophene-Based Co-sensitizers

| Sensitizer System | Voc (V) | Jsc (mA cm⁻²) | PCE (%) |

|---|---|---|---|

| N3 Dye Only | 0.654 | 14.13 | 5.92 |

| N3 + Bithiophene Co-sensitizer 5a | 0.676 | 18.14 | 7.42 |

| N3 + Bithiophene Co-sensitizer 5c | 0.675 | 17.56 | 7.21 |

Data sourced from a study on 2,2′-bithiophene-based co-sensitizers for DSSCs. nih.gov

Polymerization and Oligomerization of 2,2 Bithiophene, 5,5 Diphenyl As Monomeric Units

Conjugated Polymer Synthesis

The synthesis of conjugated polymers from bithiophene derivatives is a well-established field, aiming to produce materials for applications in electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. While direct polymerization of unsubstituted 2,2'-bithiophene (B32781) can be challenging, derivatives with activating or solubilizing groups are commonly employed.

Polythiophenes are a significant class of conducting polymers, and their properties can be tuned by the introduction of various substituents. The polymerization of 2,2'-bithiophene, 5,5'-diphenyl- would lead to a polythiophene derivative with phenyl side groups.

Common methods for the synthesis of polythiophene derivatives that could be applicable to 2,2'-bithiophene, 5,5'-diphenyl- include:

Oxidative Polymerization: This can be carried out either chemically, using oxidants like iron(III) chloride (FeCl₃), or electrochemically. Electrochemical polymerization involves the anodic oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. This method is particularly useful for creating thin, uniform films for electronic devices. The process involves the formation of radical cations from the monomer units, which then couple to form the polymer chain. The presence of a small amount of 2,2'-bithiophene can even enhance the rate of polymerization of other thiophene (B33073) monomers. nih.govgoogle.com

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki coupling (using boronic acid derivatives) and Stille coupling (using organotin derivatives) are powerful tools for the synthesis of well-defined conjugated polymers. For instance, a brominated derivative of 2,2'-bithiophene, 5,5'-diphenyl- could be coupled with a diboronic acid derivative or a distannyl derivative of another aromatic compound to yield a copolymer. 5,5'-Dibromo-2,2'-bithiophene (B15582) is a common building block for such reactions. ossila.com

The introduction of the phenyl groups at the 5 and 5' positions would be expected to influence the properties of the resulting polymer, such as its solubility, morphology, and electronic energy levels.

Donor-acceptor copolymers incorporating bithiophene units have been synthesized via Stille coupling, exhibiting interesting electrochromic properties. mdpi.com Similarly, bithiophene-based D-A₁-D-A₂ terpolymers have been prepared through direct arylation polymerization for applications in polymer solar cells. scispace.comresearchgate.net

Anionic polymerization is a chain-growth polymerization method that can provide excellent control over molecular weight and dispersity, leading to polymers with well-defined architectures. This technique is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating anionic species.

In the context of thiophene-based polymers, anionic polymerization has been successfully applied to 2-vinylthiophene and its derivatives. acs.org In these cases, the polymerization proceeds through the vinyl group, leaving the thiophene ring as a pendant group on the polymer backbone. The living nature of the polymerization of some 5-substituted 2-vinylthiophenes allows for the synthesis of block copolymers. nih.gov Similarly, the living anionic polymerization of 2-isopropenylthiophene derivatives has been reported to yield polymers with narrow molecular weight distributions. acs.orgresearchgate.net

However, the direct anionic polymerization of 2,2'-bithiophene, 5,5'-diphenyl- to form a conjugated polythiophene backbone is not a straightforward process. The acidity of the protons on the thiophene ring can lead to side reactions, such as proton abstraction by the anionic initiator or the propagating chain end, which would terminate the polymerization. While the living anionic polymerization of 2,5-divinylthiophene has been achieved under specific conditions, this involves the vinyl groups and not the thiophene rings themselves. nih.gov Anionic ring-opening polymerization has been utilized for monomers like phenyl glycidyl ether to create amphiphilic copolymers, but this mechanism is not applicable to the thiophene rings of 2,2'-bithiophene, 5,5'-diphenyl-. researchgate.netmdpi.com

Therefore, while anionic polymerization is a powerful tool for creating polymers with thiophene-containing side chains, its application for the direct synthesis of a conjugated backbone from 2,2'-bithiophene, 5,5'-diphenyl- is not a conventional or readily achievable method.

Hybrid Polymer Systems

The incorporation of the rigid and conjugated 2,2'-bithiophene, 5,5'-diphenyl- unit into other polymer backbones can impart unique properties to the resulting hybrid materials.

Polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The incorporation of aromatic units into the polyamide backbone can enhance these properties. While there are no specific reports on the incorporation of 2,2'-bithiophene, 5,5'-diphenyl- into polyamides, it is theoretically possible through the synthesis of appropriate functionalized monomers.

For instance, if 2,2'-bithiophene, 5,5'-diphenyl- were to be functionalized with two carboxylic acid groups or two amine groups, it could be used as a monomer in polycondensation reactions with a suitable diamine or diacid chloride, respectively. The general synthesis of polyamides from aromatic diacids and diamines is a well-established process. ncl.res.inrsc.org The resulting polyamide would feature the rigid, conjugated bithiophene unit in its backbone, which could influence its thermal stability, solubility, and potentially introduce optoelectronic properties. The synthesis of polyamides from 2,5-furandicarboxylic acid, another bio-based monomer, demonstrates the versatility of this approach. researchgate.net

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Conjugated polymers, including those based on thiophene, are excellent candidates for electrochromic materials due to their ability to be reversibly oxidized and reduced.

Copolymers containing bithiophene units have been extensively studied for electrochromic applications. nih.govresearchgate.net These copolymers are often synthesized by electrochemical copolymerization of a bithiophene derivative with another electroactive monomer. The resulting polymer film, deposited on a transparent conductive electrode, can exhibit multiple colors in different oxidation states.

For example, copolymers of 2,2'-bithiophene with carbazole derivatives have been electrochemically synthesized and shown to have interesting electrochromic properties, with colors ranging from pinkish-orange in the neutral state to dark blue in the oxidized state. ncl.res.inmdpi.com The performance of electrochromic devices based on these copolymers, such as switching speed and color contrast, can be tuned by the choice of comonomers and the copolymer composition. mdpi.commdpi.com Copolymers based on 3,6-di(2-thienyl)carbazole and 2,2'-bithiophene have also been electrodeposited for use in electrochromic devices. rsc.org

Given these examples, it is highly probable that 2,2'-bithiophene, 5,5'-diphenyl- could be used as a comonomer in the electrochemical synthesis of electrochromic copolymers. The phenyl substituents would likely affect the electronic properties of the resulting polymer, influencing its color and redox potentials.

| Copolymer System | Colors Observed | Potential Application |

| P(tCz-co-bTP) | Pinkish-orange, light olive green, light grayish blue, dark blue | Electrochromic Devices |

| P(tnCz1-bTp2) | Light orange, yellowish-orange, yellowish-green, blue | Electrochromic Devices |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. Bithiophene-based ligands are of interest for the construction of MOFs due to their rigidity, potential for electronic conductivity, and ability to be functionalized with coordinating groups.

While 2,2'-bithiophene, 5,5'-diphenyl- itself is not a typical ligand for MOF synthesis due to the lack of coordinating functional groups, its derivatives can be readily employed. For instance, the introduction of carboxylate or nitrogen-containing groups like imidazole would make it a suitable building block for MOFs and coordination polymers.

Several MOFs have been synthesized using functionalized 2,2'-bithiophene ligands. For example, a series of MOFs have been constructed using 5,5'-bis(1H-imidazol-1-yl)-2,2'-bithiophene as the organic linker. researchgate.net These frameworks exhibit diverse structures, from 2D layers to 3D interpenetrating networks, and show properties such as photoluminescence and semiconductivity.

Similarly, 2,2'-bithiophene-5,5'-dicarboxylic acid has been used to synthesize a variety of MOFs with different metal ions, including manganese and cobalt. nih.gov These materials can exhibit interesting magnetic properties and porosity.

The general principle of ligand design for functional MOFs involves selecting organic linkers with specific geometries and functionalities to achieve desired network topologies and properties. rsc.org Coordination polymers can be synthesized from metal ions and bridging ligands to form 1D, 2D, or 3D structures with potential applications in luminescence and sensing. mdpi.comrsc.org

Therefore, while 2,2'-bithiophene, 5,5'-diphenyl- is a precursor, its functionalized derivatives are valuable components in the design and synthesis of novel MOFs and coordination polymers with tailored properties.

Advancements in Polymer Chemistry: The Role of 2,2'-Bithiophene, 5,5'-diphenyl- in Material Science

The field of polymer science continues to explore novel monomeric units to create materials with tailored electronic and photophysical properties. Among the vast array of heterocyclic compounds, thiophene-based molecules have garnered significant attention due to their inherent conductivity and luminescence characteristics. This article focuses on the chemical compound 2,2'-Bithiophene, 5,5'-diphenyl-, examining its potential as a monomeric unit for polymerization and oligomerization and its application in the development of advanced materials, specifically within the realm of metal-organic frameworks (MOFs).

While the direct polymerization and oligomerization of 2,2'-Bithiophene, 5,5'-diphenyl- are not extensively documented in publicly available research, the broader class of bithiophene derivatives has been a subject of intense study. The introduction of phenyl groups at the 5 and 5' positions of the bithiophene core is expected to influence the electronic properties and the steric hindrance during polymerization, potentially leading to materials with unique characteristics. The general principles of thiophene and bithiophene polymerization, typically achieved through electrochemical or chemical oxidative methods, provide a foundational understanding of how 2,2'-Bithiophene, 5,5'-diphenyl- might be utilized as a monomer.

The functionalization of bithiophene units to include carboxylic acid groups is a key strategy for their incorporation into larger, more complex architectures such as metal-organic frameworks (MOFs). These dicarboxylic acid derivatives can act as organic linkers, bridging metal ions or clusters to form porous, crystalline structures.

The table below summarizes various dicarboxylic acid linkers based on different aromatic cores that have been successfully employed in the synthesis of MOFs, illustrating the versatility of this approach.

| Linker Name | Chemical Formula | Application in MOFs |

| Terephthalic acid | C₈H₆O₄ | Foundational linker for many well-known MOFs, such as MOF-5. |

| 2,5-Furandicarboxylic acid | C₆H₄O₅ | A bio-derived linker used in the synthesis of porous MOFs. |

| [2,2'-Bithiophene]-5,5'-dicarboxylic acid | C₁₀H₆O₄S₂ | Utilized as a linker in the construction of coordination polymers and MOFs. |

| Biphenyl-4,4'-dicarboxylic acid | C₁₄H₁₀O₄ | Employed to create MOFs with extended porous networks. |

This table presents examples of dicarboxylic acid linkers and is for illustrative purposes.

Metal-organic frameworks that exhibit luminescence have emerged as a significant class of materials with potential applications in sensing, imaging, and light-emitting devices. The origin of luminescence in MOFs can stem from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer.

The incorporation of chromophoric organic linkers is a common strategy to impart luminescence to MOFs. Thiophene-containing molecules, known for their fluorescent properties, are excellent candidates for this purpose. The extended π-conjugation in a molecule like 2,2'-Bithiophene, 5,5'-diphenyl- suggests that it would be a highly luminescent component. If functionalized into a dicarboxylic acid and used as a linker, it could lead to the formation of luminescent MOFs.

The photophysical properties of such MOFs would be influenced by several factors, including the nature of the metal ion, the coordination environment, and the intermolecular interactions within the framework. The rigidity of the MOF structure can enhance the luminescence quantum yield of the organic linker by reducing non-radiative decay pathways.

Research on lanthanide-based MOFs with thiophene-dicarboxylate ligands has demonstrated the potential for creating materials with characteristic luminescence in the visible and near-infrared regions. While no specific examples utilizing a dicarboxylic acid of 2,2'-Bithiophene, 5,5'-diphenyl- have been found, the principles established with similar linkers suggest this would be a fruitful area of investigation.

The following table provides examples of luminescent MOFs based on different organic linkers, highlighting the diversity of emissive frameworks.

| MOF Designation | Organic Linker | Emissive Properties | Potential Applications |

| UiO-66-NH₂ | 2-Aminoterephthalic acid | Blue fluorescence | Chemical sensing |

| ZJU-28 | 4,4',4''-s-Triazine-2,4,6-triyl-tribenzoic acid | Blue-green emission | Gas adsorption and separation |

| MIL-53(Al)-NH₂ | 2-Aminoterephthalic acid | Tunable luminescence | Drug delivery and sensing |

| IRMOF-3 | 2-Aminoterephthalic acid | Blue emission | Gas storage |

This table presents examples of luminescent MOFs and is for illustrative purposes.

Intermolecular Interactions and Self Assembly of 2,2 Bithiophene, 5,5 Diphenyl Systems

Hydrogen Bonding Directing Self-Organization